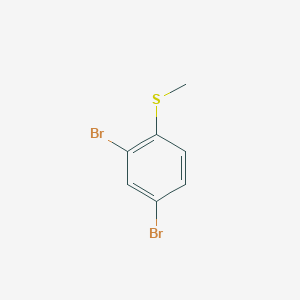![molecular formula C42H30O5 B3068240 (1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol CAS No. 336800-79-4](/img/structure/B3068240.png)
(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique binaphthalene structure. This compound is known for its chiral properties and is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol typically involves the coupling of two naphthalene units through an oxybis(methylene) linker. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Toluene
Temperature: 80-100°C
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at 0°C.
Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of binaphthyl ketones.
Reduction: Formation of binaphthyl diols.
Substitution: Formation of nitro or halogenated binaphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and molecular interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of chiral materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism by which (1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol exerts its effects is primarily through its chiral properties. The compound can induce chirality in reactions, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved include:
Chiral Induction: The compound interacts with substrates to induce chirality, leading to the formation of enantiomerically enriched products.
Catalysis: Acts as a chiral ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-BINOL: Another binaphthalene derivative used in asymmetric synthesis.
(S)-BINAP: A chiral diphosphine ligand used in various catalytic reactions.
Uniqueness
(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol is unique due to its specific chiral configuration and the presence of the oxybis(methylene) linker, which provides distinct steric and electronic properties compared to other binaphthalene derivatives. This uniqueness makes it particularly effective in certain asymmetric catalytic processes.
Eigenschaften
IUPAC Name |
3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O5/c43-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)45)23-47-24-30-22-28-12-4-8-16-34(28)40(42(30)46)38-32-14-6-2-10-26(32)18-20-36(38)44/h1-22,43-46H,23-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFMCDREAEXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5O)C7=C(C=CC8=CC=CC=C87)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)








